N-(4-Azido-2-nitrophenyl)putrescine

Actin Cross-Linking Reagents Structural Biology

Actin researchers face reproducibility issues with non-specific crosslinkers. ANP solves this with >90% site-specific incorporation at Gln-41 and a constrained 11.1-12.5 Å crosslinking distance. • Achieves 1.0 mol/mol incorporation in G-actin vs. 0.5 mol/mol for ABP. • Enables reproducible ~25% reduction in myosin-driven motility for actomyosin studies. • Ideal for preparative biochemistry requiring high Gln-41-modified actin yields. Available via custom synthesis; inquire for bulk pricing.

Molecular Formula C10H14N6O2
Molecular Weight 250.26 g/mol
Cat. No. B1252399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Azido-2-nitrophenyl)putrescine
SynonymsN-(4-azido-2-nitrophenyl)putrescine
Molecular FormulaC10H14N6O2
Molecular Weight250.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCN
InChIInChI=1S/C10H14N6O2/c11-5-1-2-6-13-9-4-3-8(14-15-12)7-10(9)16(17)18/h3-4,7,13H,1-2,5-6,11H2
InChIKeyLUJIKAYGIZLMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Azido-2-nitrophenyl)putrescine (ANP): A Heterobifunctional Photo-Cross-Linker for Actin Structural Biology


N-(4-Azido-2-nitrophenyl)putrescine (ANP) is a heterobifunctional photoaffinity labeling reagent, characterized by a putrescine backbone functionalized with a 4-azido-2-nitrophenyl group [1]. Its molecular formula is C10H14N6O2, and it has a molecular weight of 250.26 g/mol [2]. ANP is specifically designed for probing protein structure and function, most notably used for site-specific covalent modification and intramolecular cross-linking of actin filaments (F-actin) via a transglutaminase-mediated reaction [1]. Its primary utility is in mapping spatial relationships between specific amino acid residues (e.g., Gln-41 and Cys-374) and investigating the resulting functional consequences on the actomyosin motor system [3].

Why Generic N-(4-Azido-2-nitrophenyl)putrescine Substitution Fails: Quantified Specificity in Actin Cross-Linking


Simple substitution of N-(4-Azido-2-nitrophenyl)putrescine (ANP) with other putrescine-based or general photoaffinity cross-linkers is not scientifically valid due to its uniquely constrained geometry and highly specific labeling profile. ANP covalently attaches to a single, specific residue, Gln-41, on G-actin with >90% specificity [1]. Its rigid molecular structure constrains the maximum distance between cross-linked residues to 11.1-12.5 Å, a geometric specificity that is not shared by more flexible cross-linkers like N-(4-azidobenzoyl)-putrescine (ABP) or other polyamine photoprobes [2]. Furthermore, functional inhibition assays demonstrate that the cross-link formed by ANP has a quantifiable and distinct impact on actomyosin force generation, which cannot be replicated by cross-linkers targeting different residue pairs [3]. These quantitative parameters directly affect experimental reproducibility and interpretation in studies of actin dynamics and the actomyosin motor.

N-(4-Azido-2-nitrophenyl)putrescine: A Quantitative Evidence Guide for Scientific Selection


Constrained Cross-Linking Distance Defines Unique Spatial Resolution for Actin Modeling

ANP defines a unique, narrow distance constraint between Gln-41 and Cys-374 in F-actin that is not achievable with other putrescine-based cross-linkers. Its rigid, heterobifunctional structure limits the maximum cross-linking distance to a range of 11.1-12.5 Å [1]. In contrast, the related reagent N-(4-azidobenzoyl)-putrescine (ABP), while also targeting Gln-41, cross-links it to Lys-113, establishing a different, maximum constraint of ~10.7 Å [2]. This quantitative difference demonstrates that the cross-linking geometry is not simply a function of the putrescine core but is critically determined by the specific photoreactive and linker moieties.

Actin Cross-Linking Reagents Structural Biology

Consistent Functional Inhibition of Actomyosin Motor by ANP Cross-Linking

Cross-linking of actin filaments with ANP results in a quantifiable and reproducible inhibition of actomyosin motor function. In an in vitro motility assay, actin filaments cross-linked with ANP (approximately 50% cross-linked) exhibited a reduction in sliding speed and force generation with myosin of approximately 25% [1]. This level of inhibition was comparable to that observed with ABP and pPDM (N,N'-p-phenylenedimaleimide) cross-linked actin filaments, which also showed approximately 25% inhibition under identical assay conditions [1]. This indicates that while the cross-linking site differs among the reagents, the resulting functional deficit in the actomyosin system is a direct and measurable outcome of their use.

Actin Myosin Motility Assay

High Specificity and Efficiency of G-Actin Labeling at Gln-41

ANP demonstrates superior specificity and efficiency for site-specific labeling of Gln-41 in G-actin compared to related reagents. Up to 1.0 mol of ANP was incorporated per mole of G-actin, and at least 90% of the label was specifically attached to Gln-41, with only a minor fraction (~8%) attaching to Gln-59 [1]. In a comparable transglutaminase-mediated reaction, N-(4-azidobenzoyl)-putrescine (ABP) achieved a lower maximum incorporation of up to 0.5 mol per mole of G-actin, though it maintained >90% specificity for Gln-41 [2]. This quantifiable difference in labeling efficiency directly impacts the yield of cross-linked product.

Actin Transglutaminase Site-Specific Labeling

N-(4-Azido-2-nitrophenyl)putrescine: Validated Application Scenarios in Structural Biology


High-Resolution Spatial Mapping of F-Actin Interfaces

ANP is the preferred reagent for constraining the distance between Gln-41 and Cys-374 in F-actin models. Its defined cross-linking range of 11.1-12.5 Å provides a unique, non-redundant constraint that cannot be derived from other cross-linkers like ABP or pPDM. This is essential for refining atomic models of actin filaments and validating structural predictions [1].

Functional Studies of Actomyosin Force Generation

ANP enables the creation of actin filaments with a quantifiable and reproducible ~25% reduction in myosin-driven motility and force. This validated model is crucial for dissecting the role of specific actin subdomain dynamics in the cross-bridge cycle, and ANP cross-linked actin serves as a standard, literature-backed control for these biophysical assays [2].

Efficient, High-Yield Preparation of Site-Specifically Labeled Actin

For researchers requiring high yields of actin modified at the Gln-41 site, ANP's superior 1:1 (mol/mol) incorporation efficiency in G-actin makes it a more productive choice than ABP, which achieves only 0.5 mol/mol incorporation under similar conditions [3]. This is critical for preparative biochemistry workflows where material quantity is a limiting factor.

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